5-(2-Phenylphenoxy)pentan-1-amine;hydrochloride
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Overview
Description
5-(2-Phenylphenoxy)pentan-1-amine;hydrochloride is an organic compound that belongs to the class of amines. It is characterized by the presence of a phenyl group attached to a phenoxy group, which is further connected to a pentan-1-amine chain. The hydrochloride form indicates that the compound is in its salt form, which is often used to enhance its solubility and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Phenylphenoxy)pentan-1-amine;hydrochloride typically involves a multi-step process:
Formation of the Phenylphenoxy Intermediate: This step involves the reaction of phenol with a halogenated benzene derivative under basic conditions to form the phenylphenoxy intermediate.
Alkylation: The phenylphenoxy intermediate is then reacted with a halogenated pentane derivative to introduce the pentan-1-amine chain.
Hydrochloride Formation: The amine compound is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and enhance the efficiency of each step.
Chemical Reactions Analysis
Types of Reactions
5-(2-Phenylphenoxy)pentan-1-amine;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: The amine group can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of various substituted amine derivatives.
Scientific Research Applications
5-(2-Phenylphenoxy)pentan-1-amine;hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-(2-Phenylphenoxy)pentan-1-amine;hydrochloride involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: The interaction with molecular targets can trigger various biochemical pathways, resulting in physiological effects.
Comparison with Similar Compounds
Similar Compounds
Phenethylamine: A natural monoamine alkaloid with stimulant effects.
Benzylamine: An organic compound with a similar amine group but different structural features.
Diphenhydramine: An antihistamine with a similar phenyl group but different functional groups.
Uniqueness
5-(2-Phenylphenoxy)pentan-1-amine;hydrochloride is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties. Its combination of phenyl, phenoxy, and pentan-1-amine groups makes it a versatile compound for various applications.
Properties
CAS No. |
62232-82-0 |
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Molecular Formula |
C17H22ClNO |
Molecular Weight |
291.8 g/mol |
IUPAC Name |
5-(2-phenylphenoxy)pentan-1-amine;hydrochloride |
InChI |
InChI=1S/C17H21NO.ClH/c18-13-7-2-8-14-19-17-12-6-5-11-16(17)15-9-3-1-4-10-15;/h1,3-6,9-12H,2,7-8,13-14,18H2;1H |
InChI Key |
NNJHVFAWJDSYBJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=CC=C2OCCCCCN.Cl |
Origin of Product |
United States |
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